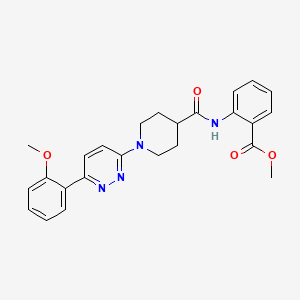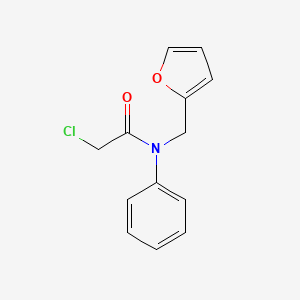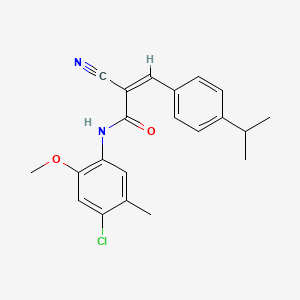![molecular formula C12H16BrClN2O2S B2743629 5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine CAS No. 1305742-86-2](/img/structure/B2743629.png)
5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine, commonly known as BCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BCS involves the inhibition of enzyme activity by binding to the active site of the enzyme. This leads to the disruption of the normal cellular processes, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BCS has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BCS in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of enzymes in various cellular processes. However, one of the limitations of using BCS is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BCS. One area of research could focus on the development of new drugs based on the structure of BCS. Another area of research could focus on the identification of new targets for BCS, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could be conducted to explore the potential applications of BCS in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
BCS can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitropyridine with sodium hydride, followed by the addition of 3,5-dimethylpiperidine and sulfonyl chloride. The final step involves the addition of bromine to the reaction mixture, resulting in the formation of BCS.
Applications De Recherche Scientifique
BCS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes, including protein kinases and proteases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-(3,5-dimethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2S/c1-8-3-9(2)7-16(6-8)19(17,18)11-4-10(13)5-15-12(11)14/h4-5,8-9H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCRTXUFWOSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)




![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

